molecular formula C12H14N2O2S B2950107 N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide CAS No. 1333731-67-1

N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide

Cat. No.: B2950107
CAS No.: 1333731-67-1
M. Wt: 250.32
InChI Key: HAGDNDGQQCEFQY-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a cyano group, which is a functional group consisting of a carbon triple-bonded to a nitrogen atom. The presence of these groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of an amine with an alkyl cyanoacetate under specific conditions. For instance, the treatment of ethyl cyanoacetate with an appropriate amine in the presence of a catalyst can yield the desired cyanoacetamide derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, solvent-free methods or the use of green solvents may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its reactivity and binding affinity. For instance, the compound may inhibit certain enzymes or receptors by forming stable complexes, thereby modulating biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-methyl-4-(thiophen-2-yl)butanamide
  • N-(2-cyanoethyl)-N-methyl-4-(thiophen-2-yl)butanamide

Uniqueness

Compared to similar compounds, N-(cyanomethyl)-N-ethyl-4-oxo-4-(thiophen-2-yl)butanamide exhibits unique properties due to the presence of the ethyl group and the specific positioning of the cyano and thiophene groups. These structural differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(cyanomethyl)-N-ethyl-4-oxo-4-thiophen-2-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-2-14(8-7-13)12(16)6-5-10(15)11-4-3-9-17-11/h3-4,9H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGDNDGQQCEFQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)CCC(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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